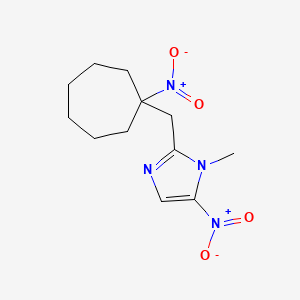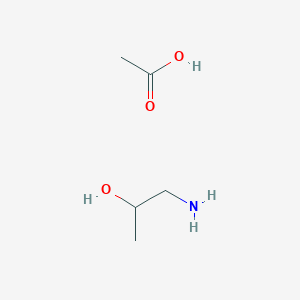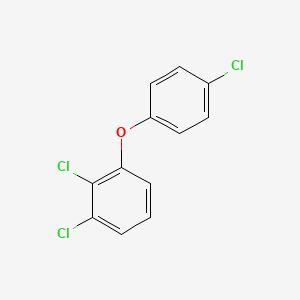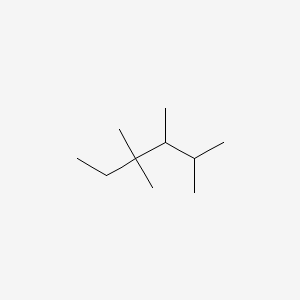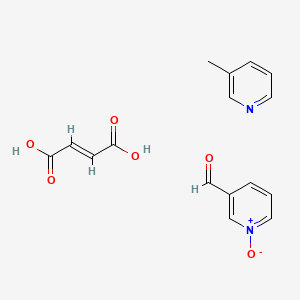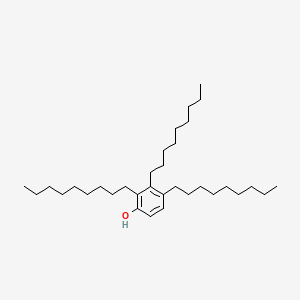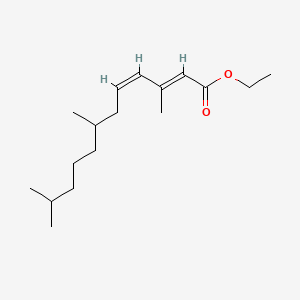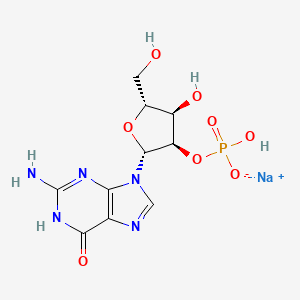
2'-Guanylic acid, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Guanylic acid, monosodium salt, also known as guanosine 2’-monophosphate sodium salt, is a nucleotide derivative. It is an ester of phosphoric acid with the nucleoside guanosine. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2’-Guanylic acid, monosodium salt typically involves the phosphorylation of guanosine. This can be achieved through chemical synthesis methods where guanosine is reacted with phosphoric acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of 2’-Guanylic acid, monosodium salt often involves microbial fermentation. Specific strains of bacteria are used to convert guanosine into its monophosphate form. The fermentation process is followed by extraction and purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2’-Guanylic acid, monosodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-Guanylic acid, monosodium salt can lead to the formation of guanosine diphosphate or guanosine triphosphate .
Aplicaciones Científicas De Investigación
2’-Guanylic acid, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acids and other nucleotide derivatives.
Biology: It plays a crucial role in various biochemical processes, including signal transduction and energy transfer.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is used as a flavor enhancer in the food industry.
Mecanismo De Acción
The mechanism of action of 2’-Guanylic acid, monosodium salt involves its interaction with specific molecular targets. In biochemical processes, it acts as a substrate for enzymes involved in nucleotide metabolism. It can also bind to specific receptors and modulate signal transduction pathways. The molecular targets include guanine nucleotide-binding proteins and various enzymes involved in nucleic acid synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine monophosphate:
Guanosine diphosphate: A nucleotide involved in energy transfer and signal transduction.
Guanosine triphosphate: A nucleotide that serves as an energy source in various biochemical reactions.
Uniqueness
2’-Guanylic acid, monosodium salt is unique due to its specific structure and functional properties. Unlike other guanosine derivatives, it has a phosphate group attached to the 2’ position of the ribose sugar, which gives it distinct biochemical properties and applications .
Propiedades
Número CAS |
97416-82-5 |
|---|---|
Fórmula molecular |
C10H13N5NaO8P |
Peso molecular |
385.20 g/mol |
Nombre IUPAC |
sodium;[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O8P.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
Clave InChI |
LTTUDJUDNVUGHM-GWTDSMLYSA-M |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)[O-])N=C(NC2=O)N.[Na+] |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)[O-])N=C(NC2=O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



